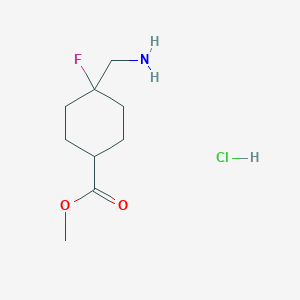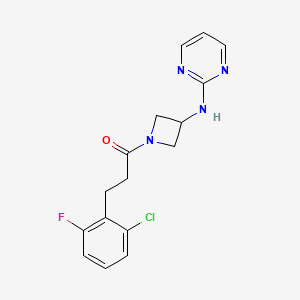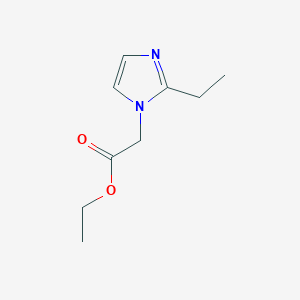
3-Dimethylphosphorylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylphosphorylcyclohexan-1-amine, also known as DMPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. DMPCA belongs to the family of cyclohexylamines, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Exploration of Experimental and Theoretical Properties
The compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, related to 3-Dimethylphosphorylcyclohexan-1-amine, has been explored for its experimental and theoretical properties using various spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, were performed to understand its molecular structure and electronic properties. This compound exhibits significant charge transfer within the molecule and has potential applications in the synthesis of nitrogen-containing compounds due to its β-Enaminones structure. Molecular Docking studies were conducted to assess its interaction with different receptors, suggesting its potential in drug design (Fatima et al., 2021).
Catalytic and Synthetic Applications
Research has also delved into the catalytic and synthetic applications of related compounds, focusing on amine prodrugs utilizing hydroxy amide lactonization for redox-sensitive amide prodrug development (Amsberry & Borchardt, 2004). The synthesis of new polyethoxylated tertiary amines demonstrates their use as switchable hydrophilicity solvents (SHS) in extracting lipids from algal cultures, bypassing traditional harvesting and de-watering steps. This innovative approach highlights the eco-toxicological profile and potential as a sustainable alternative to conventional solvents (Samorì et al., 2014).
Polymer Chemistry and Materials Science
In polymer chemistry and materials science, amine-bis(phenolate) chromium(III) complexes have been investigated for the copolymerization of cyclohexene oxide and carbon dioxide. These studies shed light on the potential of such complexes in creating low molecular weight polycarbonates with narrow dispersities, offering insights into sustainable polymer production (Devaine-Pressing et al., 2015). Furthermore, the exploration of amide reduction to amines via iron-catalyzed processes presents a greener alternative to traditional methods, contributing to the development of more sustainable and efficient synthetic pathways in organic chemistry (Zhou et al., 2009).
Mécanisme D'action
The mechanism of action of amines is complex and depends on their specific structure and the environment in which they are used. For instance, in the context of schizophrenia, the trace amine-associated receptor 1 (TAAR-1) has been studied, and TAAR-1 modulators have shown positive results in clinical studies .
Safety and Hazards
The safety data for 3-Dimethylphosphorylcyclohexan-1-amine indicates that it is hazardous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The compound has several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
Orientations Futures
The future directions for research on 3-Dimethylphosphorylcyclohexan-1-amine and similar compounds could involve further exploration of their potential uses in various fields. For instance, TAAR-1 modulators, which include certain amines, are being studied for their potential use in treating schizophrenia . Additionally, the development of new synthesis methods and the study of the properties and behaviors of these compounds could also be areas of future research .
Propriétés
IUPAC Name |
3-dimethylphosphorylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRCZOJMIAAOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)


![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)



![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)


